molecular formula C21H29N3O5S2 B2847227 ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate CAS No. 476320-60-2

ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate

Cat. No.: B2847227
CAS No.: 476320-60-2
M. Wt: 467.6
InChI Key: CAXPIPCYSMCRCW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.

Scientific Research Applications

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The sulfamoyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The benzamido group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5S2/c1-6-29-20(26)18-13-30-21(22-18)23-19(25)16-7-9-17(10-8-16)31(27,28)24(11-14(2)3)12-15(4)5/h7-10,13-15H,6,11-12H2,1-5H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXPIPCYSMCRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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